Product packaging for R-(+)-Carbidopa(Cat. No.:CAS No. 28875-92-5)

R-(+)-Carbidopa

Cat. No.: B114050
CAS No.: 28875-92-5
M. Wt: 226.23 g/mol
InChI Key: TZFNLOMSOLWIDK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

R-(+)-Carbidopa is the R-enantiomer of Carbidopa, serving as a fully characterized chemical reference standard for quality control and analytical research . This compound is specifically designed for analytical method development, method validation, and quality-controlled applications during the synthesis and formulation stages of drug development . It provides traceability against pharmacopeial standards, such as those from the USP or EP, ensuring reliability and consistency in research data . Its primary research value lies in its use as a chiral marker to distinguish from the therapeutic S-(-)-enantiomer (Levocardiopa), which is a potent peripheral aromatic L-amino acid decarboxylase inhibitor used in combination with Levodopa for Parkinson's disease treatment . By inhibiting this enzyme outside the central nervous system, the therapeutic enantiomer increases the bioavailability of Levodopa for transport to the brain, a mechanism critical for studying pharmacokinetics . This compound is intended for use in laboratory settings to ensure the enantiomeric purity of pharmaceutical compounds and to support regulatory-compliant research . This product is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O4 B114050 R-(+)-Carbidopa CAS No. 28875-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28875-92-5
Record name Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028875925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Stereochemical Control

Asymmetric Synthesis of R-(+)-Carbidopa

The asymmetric synthesis of Carbidopa (B1219) enantiomers is a well-documented process, with a key strategy revolving around a highly enantioselective α-amination reaction. nih.govacs.orgacs.orgcsic.es This approach allows for the construction of the critical C-N bond with a high degree of stereocontrol, forming the basis for an efficient and elegant synthesis. While much of the published literature focuses on the synthesis of the pharmacologically active L-(-)-Carbidopa, the principles are directly applicable to the synthesis of the R-(+)-enantiomer by selecting the opposite enantiomer of the chiral catalyst.

The pivotal step in the asymmetric synthesis is the enantioselective electrophilic α-amination of an acyclic β-ketoester. researchgate.netnih.gov This reaction involves treating the β-ketoester with an electrophilic nitrogen source, typically an azodicarboxylate such as di-tert-butyl azodicarboxylate (DBAD), in the presence of a chiral catalyst system. nih.govsci-hub.ru The reaction establishes the quaternary stereocenter by adding the hydrazine (B178648) precursor to the α-position of the ketoester with high enantioselectivity. researchgate.net This method is powerful for creating α-amino acid derivatives and has been successfully extended from cyclic β-ketoesters to more flexible and challenging open-chain substrates like those required for Carbidopa synthesis. sci-hub.ru

The success of the enantioselective α-amination is critically dependent on the catalyst system. A highly effective combination involves a lanthanide triflate, such as Europium(III) triflate (Eu(OTf)₃), and a C₂-symmetric chiral ligand of the pyridine-bis(oxazoline) or "pybox" family. researchgate.netgoogle.comresearchgate.net Specifically, for the synthesis of L-(-)-Carbidopa, the (R,R)-diphenyl-pybox ligand is used. nih.govsci-hub.ru Consequently, the synthesis of this compound would employ the (S,S)-diphenyl-pybox ligand.

The lanthanide acts as a Lewis acid, coordinating to the β-ketoester to form a lanthanide enolate. mdpi.com The chiral pybox ligand then coordinates to the metal center, creating a chiral environment that effectively blocks one of the two prochiral faces of the enolate. google.commdpi.com When the electrophilic aminating reagent (azodicarboxylate) approaches, it can only attack from the unblocked face, leading to the formation of the product with high enantiomeric excess. sci-hub.rumdpi.com Europium has been shown to catalyze this reaction much more rapidly than other lanthanides like Ytterbium. sci-hub.ru

Synthetic Pathways and Intermediate Compounds in Research Production

The research-scale production of Carbidopa via asymmetric synthesis involves a well-defined sequence of reactions and isolable intermediates. The pathway transforms a simple aromatic ketone into the complex amino acid derivative.

The synthesis commences with the reaction of 1-(3,4-dimethoxyphenyl)ethanone with a carbonate, such as dimethyl carbonate, in the presence of a strong base like sodium hydride to yield a β-ketoester intermediate. sci-hub.ruamazonaws.com This intermediate is then alkylated to introduce the crucial methyl group at the α-position. sci-hub.ru The resulting α-methyl-β-ketoester is the substrate for the key lanthanide-catalyzed asymmetric α-amination. acs.orgsci-hub.ru Following the successful amination, the synthesis is completed through a series of functional group manipulations, including deoxygenation of the keto group and hydrolysis of the ester and protecting groups to reveal the final Carbidopa structure. sci-hub.ru

Table 1: Key Intermediates in the Asymmetric Synthesis of Carbidopa This interactive table outlines the primary intermediates in a common synthetic route.

Compound Name Structure Role in Synthesis Reference
1-(3,4-dimethoxyphenyl)ethanone3,4-(MeO)₂C₆H₃COCH₃Commercial Starting Material sci-hub.ru
Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate3,4-(MeO)₂C₆H₃COCH₂CO₂Meβ-Ketoester Intermediate sci-hub.ruamazonaws.com
Methyl 2-(3,4-dimethoxybenzoyl)propanoate3,4-(MeO)₂C₆H₃COCH(CH₃)CO₂Meα-Methylated β-Ketoester sci-hub.ru
(S)-di-tert-butyl 1-(1-(3,4-dimethoxyphenyl)-3-oxo-1-alkoxycarbonyl)ethyl)hydrazine-1,2-dicarboxylateVaries based on ester groupProduct of Asymmetric α-Amination sci-hub.rumolaid.com
L-Carbidopa(S)-(-)-α-hydrazino-3,4-dihydroxy-α-methylbenzenepropanoic acidFinal Product (L-enantiomer) sci-hub.ru

Scalable Syntheses for Research and Preclinical Studies

Transitioning a synthetic route from laboratory research to a larger, scalable process for preclinical and further studies requires optimization for efficiency, safety, and cost. For Carbidopa and its derivatives, scalable syntheses have been developed. For instance, the synthesis of Foscarbidopa, a water-soluble prodrug of Carbidopa, has been successfully manufactured at pilot scale. nih.govacs.org

This scalable synthesis features a Mizoroki-Heck reaction followed by an enantioselective hydrazination to install the quaternary chiral center with the hydrazine moiety. nih.govacs.org The development of such processes demonstrates that the complex stereochemistry of Carbidopa can be achieved on a larger scale. researchgate.net These optimized syntheses are crucial for producing the quantities of material required for extensive preclinical evaluation and further clinical development. griffith.edu.aunih.gov

Mechanistic Investigations of Aromatic L Amino Acid Decarboxylase Aadc Inhibition

Molecular Mechanism of DOPA Decarboxylase (DDC) Inhibition

The inhibition of DDC by R-(+)-Carbidopa is a highly specific and potent process that occurs at the molecular level within the enzyme's active site.

This compound is classified as a potent, irreversible inhibitor of AADC. openbiochemistryjournal.comnih.govdovepress.comdovepress.com Its inhibitory action stems from the presence of a hydrazine (B178648) group in its structure, which is a key feature for its mechanism. openbiochemistryjournal.comnih.gov This irreversible binding permanently deactivates the enzyme molecule it interacts with, effectively preventing it from catalyzing the conversion of L-DOPA to dopamine (B1211576). dovepress.comdovepress.com This is in contrast to reversible inhibitors, which bind and dissociate from the enzyme. dovepress.com The irreversible nature of this inhibition means that restoration of enzyme activity requires the synthesis of new AADC molecules. dovepress.com

It is important to note that while highly potent against DDC, carbidopa (B1219) is not entirely selective. It can also irreversibly bind to free pyridoxal (B1214274) 5'-phosphate (PLP) and other PLP-dependent enzymes, which can lead to broader physiological effects. nih.govnih.govplos.org

The catalytic activity of AADC is dependent on its cofactor, pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6. wikipedia.orgfrontiersin.org In the resting state of the enzyme, PLP is bound to a lysine (B10760008) residue (specifically Lys-303) in the active site through a Schiff base linkage, forming what is known as an internal aldimine. wikipedia.orgfrontiersin.orgproteopedia.orgproteopedia.org

When a substrate like L-DOPA enters the active site, it displaces the lysine residue and forms a new Schiff base with PLP, an external aldimine. wikipedia.orgfrontiersin.orgproteopedia.org This process, called transaldimination, is a crucial first step in the decarboxylation reaction. frontiersin.orgproteopedia.org

This compound exerts its inhibitory effect by targeting this PLP cofactor. openbiochemistryjournal.comopenbiochemistryjournal.com The hydrazine moiety of carbidopa forms a stable hydrazone linkage with the aldehyde group of PLP. openbiochemistryjournal.comproteopedia.org This essentially hijacks the cofactor, preventing it from forming the necessary Schiff base with the natural substrate, L-DOPA. The formation of this carbidopa-PLP hydrazone complex effectively blocks the active site and renders the enzyme inactive. openbiochemistryjournal.comproteopedia.org

The stability of the carbidopa-PLP complex is further enhanced by a network of interactions within the active site. The catechol ring of carbidopa is deeply buried in the active site cleft, making van der Waals contact with residues such as Ile-101 and Phe-103. proteopedia.orgnih.gov Additionally, hydrogen bonds form between the hydroxyl groups of the catechol ring and residues like Thr-82, as well as between the carboxylate group of carbidopa and the highly conserved His-192 residue. proteopedia.org

Table 1: Key Interactions of Carbidopa in the AADC Active Site

Carbidopa Moiety Interacting AADC Component/Residue Type of Interaction
Hydrazine group Pyridoxal 5'-Phosphate (PLP) Hydrazone linkage
Catechol ring Ile-101, Phe-103 Van der Waals contact
4' Hydroxyl group Thr-82 Hydrogen bond

This table provides an interactive summary of the molecular interactions between this compound and the active site of AADC.

The AADC enzyme is a homodimer, with the active site located near the interface of the two monomers. wikipedia.orgopenbiochemistryjournal.com The binding of carbidopa induces or stabilizes a "closed" conformation of the enzyme, where the subunits pull closer together. wikipedia.org The catechol ring of carbidopa fits snugly into a pocket within the active site, while its other functional groups align perfectly to form the stabilizing interactions described previously. proteopedia.orgnih.gov This precise fit, dictated by the three-dimensional architecture of the active site, is a key determinant of carbidopa's inhibitory potency. nih.gov

Specificity of Peripheral DDC Inhibition

A defining and clinically crucial feature of this compound is its selective action on DDC in the peripheral tissues, without significantly affecting the enzyme's activity within the central nervous system (CNS).

The basis for carbidopa's peripheral selectivity lies in its physicochemical properties, which prevent it from crossing the blood-brain barrier (BBB). patsnap.comebmconsult.comwikipedia.orgdrugbank.comnih.gov The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. oup.com While the dopamine precursor, L-DOPA, can be transported across the BBB, carbidopa cannot. ebmconsult.comwikipedia.orgump.edu.pl Therefore, its inhibitory action is confined to the periphery. patsnap.comwikipedia.orgdrugbank.com This ensures that the conversion of L-DOPA to dopamine within the brain, which is essential for its therapeutic effect, remains unimpeded. patsnap.comwikipedia.org

When L-DOPA is administered alone, a significant portion (reportedly over 90%) is rapidly metabolized to dopamine in peripheral tissues like the gut, liver, and kidneys by the AADC enzyme. ebmconsult.comump.edu.plresearchgate.net This peripheral conversion has two major drawbacks: it drastically reduces the amount of L-DOPA that reaches the brain, and the resulting peripheral dopamine is responsible for undesirable side effects. patsnap.comebmconsult.com

With the primary AADC pathway inhibited peripherally by carbidopa, other metabolic pathways for L-DOPA, such as the one mediated by catechol-O-methyltransferase (COMT), become more prominent. ongentyshcp.comeuropa.eu

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
L-DOPA (Levodopa)
Dopamine
Pyridoxal 5'-Phosphate (PLP)
Serotonin (B10506)
Benserazide (B1668006)
Trihydroxybenzylhydrazine
5-hydroxytryptophan (B29612) (5-HTP)
Homovanillic acid
3-O-methyldopa (3-OMD)
Epinephrine
Norepinephrine
Histamine
Tolcapone
Entacapone (B1671355)

Kinetic Studies of Enzyme Inhibition and Decarboxylation

Kinetic investigations into the inhibition of Aromatic L-Amino Acid Decarboxylase (AADC) by carbidopa reveal a high degree of stereospecificity. The inhibitory action is almost exclusively attributed to the (S)-(-)-enantiomer, while the this compound isomer is considered pharmacologically inactive as an AADC inhibitor. This stereoselectivity is a critical finding in understanding the compound's mechanism of action.

Research has consistently focused on the active L-enantiomer, (S)-(-)-carbidopa, which functions as a potent, irreversible inhibitor of AADC. openbiochemistryjournal.com The mechanism involves the formation of a stable hydrazone linkage between the hydrazine group of (S)-(-)-carbidopa and the pyridoxal 5'-phosphate (PLP) cofactor at the enzyme's active site. openbiochemistryjournal.com This covalent modification effectively inactivates the enzyme. The specific three-dimensional arrangement of the (S)-(-) isomer is crucial for its proper orientation and binding within the active site to facilitate this reaction.

Due to its lack of significant inhibitory activity, specific kinetic constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against AADC are not reported in the scientific literature. The primary research finding is its inactivity compared to its S-enantiomer. Studies comparing carbidopa with other AADC inhibitors have shown that even the active form is a less potent inhibitor than compounds like benserazide. karger.com For instance, research in rodents indicated that benserazide is approximately 10 times more potent than carbidopa as a peripheral AADC inhibitor. karger.com

There is no evidence to suggest that this compound acts as a substrate for AADC or undergoes enzymatic decarboxylation. The structural requirements for substrate binding and catalysis by AADC are specific to L-amino acids, and the R-configuration of this compound, along with its α-methyl group, likely prevents it from being recognized or processed as a substrate by the enzyme.

The table below summarizes the comparative inhibitory characteristics of the carbidopa enantiomers based on available scientific understanding.

Table 1: Comparative Inhibitory Activity of Carbidopa Enantiomers on AADC

EnantiomerCommon NameAADC Inhibitory ActivityReported Kinetic Data
This compound d-CarbidopaInactiveNot Reported
(S)-(-)-Carbidopa l-CarbidopaActive / Potent InhibitorPotent, irreversible inhibitor. Specific Ki values vary by species and experimental conditions but establish its role as the active isomer.

This table provides a comparative overview of the AADC inhibitory activity of the two enantiomers of carbidopa. The lack of reported kinetic data for the R-(+)-isomer is a direct consequence of its pharmacological inactivity.

Metabolic Fate and Novel Pathways of R + Carbidopa in Research Systems

Identification of Carbidopa (B1219) Metabolites in Animal Studies

The metabolism of R-(+)-Carbidopa in animal models has been a subject of scientific inquiry to understand its biotransformation. Research in various species, including rats, dogs, and Rhesus monkeys, has elucidated the primary metabolic pathways and identified key metabolites.

Major Metabolic Pathway: Loss of Hydrazine (B178648) Functional Group

The principal metabolic transformation of carbidopa involves the loss of its hydrazine functional group. drugbank.comnih.govnih.govresearchgate.netcambridge.org This process is considered the major metabolic pathway for the compound. drugbank.comnih.govresearchgate.net The elimination of this functional group likely occurs as molecular nitrogen. drugbank.comnih.govresearchgate.net This initial step gives rise to a variety of downstream metabolites that are subsequently excreted. drugbank.comnih.gov

Characterization of Specific Metabolites (e.g., 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid)

Following the loss of the hydrazine moiety, several metabolites of carbidopa have been identified and characterized in animal studies. drugbank.comnih.gov One of the significant metabolites is 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid. drugbank.comnih.govhmdb.cadrugbank.com This metabolite is formed through the primary metabolic pathway and has been detected in various species. drugbank.comnih.gov

In addition to 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid, other metabolites have been identified in the urine of animals administered carbidopa. nih.gov These include:

2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid

3,4-dihydroxyphenylacetone (B24149)

2-methyl-3-(3'-methoxy-4'-hydroxyphenyl)lactic acid

2-methyl-3-(3',4-dihydroxyphenyl)lactic acid

3-hydroxy-alpha-methylphenylpropionic acid

The relative amounts of these metabolites can vary between species. For instance, in studies analyzing urinary radioactivity after administration of labeled carbidopa, 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid (Metabolite III) accounted for approximately 10% in humans, 17% in monkeys, and 19% in dogs. nih.gov 2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid (Metabolite II) represented about 10% in both humans and monkeys and 16% in dogs. nih.gov Other metabolites like 3,4-dihydroxyphenylacetone were found in smaller quantities. nih.gov

Table 1: Major Urinary Metabolites of Carbidopa in Different Species

MetabolitePercentage of Urinary Radioactivity
Human Monkey Dog
2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid~10%~10%16%
3-(3,4-dihydroxyphenyl)-2-methylpropionic acid10%17%19%
3,4-dihydroxyphenylacetone<5%Not Reported<5%
2-methyl-3-(3'-methoxy-4'-hydroxyphenyl)lactic acidNot ReportedNot Reported<5%
2-methyl-3-(3',4-dihydroxyphenyl)lactic acidNot ReportedNot Reported<5%
3-hydroxy-alpha-methylphenylpropionic acid~10%~10%Not Reported
Data sourced from studies on the metabolism of carbidopa in various species. nih.gov

Modulation of Tryptophan Metabolism by Carbidopa in Research Models

Beyond its primary role as a DOPA decarboxylase inhibitor, research has revealed that carbidopa can also modulate the metabolism of tryptophan, an essential amino acid. mdpi.comnih.govnih.govresearchgate.net This modulation occurs through the inhibition of key enzymes in the tryptophan catabolic pathway. mdpi.comnih.govnih.govresearchgate.netnih.gov

Inhibition of Tryptophan-2,3-Dioxygenase (TDO)

Carbidopa has been shown to inhibit Tryptophan-2,3-Dioxygenase (TDO), a rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. mdpi.comnih.govnih.govresearchgate.netnih.gov TDO is primarily expressed in the liver and is responsible for the initial conversion of tryptophan to N-formylkynurenine. mdpi.com In vitro studies using rat liver preparations have demonstrated that carbidopa can inhibit TDO activity. nih.gov This inhibition can alter the downstream metabolic cascade of tryptophan.

Inhibition of Kynureninase

In addition to TDO, carbidopa also inhibits kynureninase, another crucial enzyme in the kynurenine pathway. mdpi.comnih.govnih.govresearchgate.netnih.govportlandpress.com Kynureninase is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme that catalyzes the hydrolysis of kynurenine into anthranilic acid and 3-hydroxykynurenine into 3-hydroxyanthranilic acid. portlandpress.com Studies have shown that carbidopa, being a hydrazine derivative, can inhibit kynureninase in rat and mouse liver. nih.govportlandpress.com The inhibition of kynureninase by carbidopa has been observed to be concentration-dependent, with stronger inhibition at higher concentrations compared to other hydrazine derivatives like benserazide (B1668006). oup.com

Research on Indole-3-Acetonitrile (B3204565) (IAN) Formation

Recent research has uncovered a novel metabolic pathway influenced by carbidopa, leading to the formation of Indole-3-Acetonitrile (IAN). mdpi.comnih.govnih.gov This compound, previously known as a plant auxin and a product of microorganisms, was identified as a new metabolite of tryptophan in human cancer cell lines when exposed to carbidopa. mdpi.comnih.govnih.govmdpi.com Specifically, in studies involving breast cancer (MCF-7) and melanoma (A375) cells, treatment with carbidopa led to the detection of IAN. mdpi.comnih.govnih.gov This finding suggests that carbidopa can alter tryptophan metabolism, diverting it towards an alternative pathway that results in the synthesis of IAN. mdpi.comnih.govnih.gov The formation of IAN appears to be a consequence of the stress induced by carbidopa on these cancer cells. mdpi.com

Influence on L-DOPA Metabolism by Catechol-O-Methyltransferase (COMT) in the Presence of Carbidopa

This compound is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier. nih.govresearchgate.netnih.gov Its primary function is to prevent the conversion of L-DOPA to dopamine (B1211576) in the periphery, which allows more L-DOPA to reach the central nervous system. nih.govnih.gov However, the inhibition of this major metabolic route for L-DOPA leads to a significant shift in its metabolic fate, redirecting it toward alternative enzymatic pathways. nih.gov

When AADC is blocked by carbidopa, the metabolism of L-DOPA is shunted, making Catechol-O-Methyltransferase (COMT) the predominant enzyme for its peripheral degradation. ongentyshcp.comtandfonline.comtandfonline.com This enzymatic process involves the methylation of L-DOPA to form 3-O-methyldopa (3-OMD). ongentyshcp.comnih.govwikipedia.org The metabolite 3-OMD is not therapeutically active and possesses a long plasma half-life of approximately 15 hours, which is about ten times that of L-DOPA. nih.gov This extended half-life leads to the accumulation of 3-OMD in the plasma. nih.gov Research suggests that elevated levels of 3-OMD may compete with L-DOPA for active transport mechanisms across the blood-brain barrier, potentially limiting the central bioavailability of L-DOPA. ongentyshcp.com

This carbidopa-induced shift in L-DOPA metabolism forms the rationale for the concomitant use of COMT inhibitors. cambridge.orgwikipedia.org By inhibiting COMT, these agents prevent the peripheral degradation of L-DOPA to 3-OMD, thereby increasing its plasma half-life and bioavailability. tandfonline.comnih.govcambridge.org

Research findings from studies involving COMT inhibitors demonstrate this effect clearly. For instance, a study on the COMT inhibitor nitecapone, when administered with L-DOPA/carbidopa, showed a dose-dependent decrease in the plasma area under the curve (AUC) values for 3-OMD, alongside an increase in the bioavailability of L-DOPA. nih.gov

Table 1: Effect of the COMT Inhibitor Nitecapone on Plasma AUC of L-DOPA and its Metabolites in the Presence of Carbidopa

This table illustrates the changes in the Area Under the Curve (AUC) for L-DOPA and its key metabolites when a COMT inhibitor (nitecapone) is added to a standard L-DOPA/carbidopa regimen. The data, derived from studies in healthy volunteers, shows that inhibiting COMT significantly reduces the formation of the 3-OMD metabolite while increasing the levels of L-DOPA and its alternative metabolite, DOPAC. nih.gov This highlights the metabolic shift caused by COMT inhibition.

AnalyteEffect of Nitecapone AdditionMetabolic Pathway Involved
L-DOPASlight but significant increase in AUCPrimary drug
3-O-methyldopa (3-OMD)Dose-dependent decrease in AUCCOMT
3,4-dihydroxyphenylacetic acid (DOPAC)Significant increase in AUCAADC / MAO
Homovanillic acid (HVA)Less pronounced decrease in AUCCOMT / MAO

The introduction of potent and selective COMT inhibitors has been shown to optimize L-DOPA pharmacokinetics. For example, co-administration of the COMT inhibitor entacapone (B1671355) with L-DOPA/carbidopa can prolong the elimination half-life of L-DOPA by 59% to 75% and increase its AUC by 45%. cambridge.org Similarly, the third-generation COMT inhibitor opicapone (B609759) has been shown to increase the bioavailability of L-DOPA, as measured by AUC, by up to 95% in patients with Parkinson's disease. tandfonline.com This enhancement of L-DOPA exposure is a direct result of sustained peripheral COMT inhibition. tandfonline.com

Table 2: Research Findings on Pharmacokinetic Enhancement of L-DOPA with COMT Inhibitors in the Presence of Carbidopa

COMT InhibitorPharmacokinetic ParameterReported ImprovementReference
EntacaponeL-DOPA Elimination Half-LifeProlonged by 59% to 75% cambridge.org
EntacaponeL-DOPA Area Under the Curve (AUC)Increased by 45% cambridge.org
OpicaponeL-DOPA Bioavailability (as AUC)Increased by up to 95% tandfonline.com
OpicaponeL-DOPA Minimum Plasma Concentration (Cmin)Increased by up to 3.1-fold tandfonline.com

Preclinical Research Models and in Vitro Applications

In Vitro Cellular Studies

In vitro studies provide a foundational understanding of a compound's biological activity in a controlled environment. The following subsections summarize key findings from cellular assays involving Carbidopa (B1219).

Research has identified Carbidopa as a selective cytotoxic agent against specific types of neuroendocrine lung tumors. Studies have shown that Carbidopa is lethal to NCI-H727 human pulmonary carcinoid cells and two small cell lung carcinoma (SCLC) cell lines, NCI-H146 and NCI-H209. nih.govkinetic-constructs.com This cytotoxic effect is notably absent in other tested human tumor lines, including DU 145 prostate, MCF7 breast, and NCI-H460 large cell lung carcinoma cells, highlighting its selectivity. nih.gov

The mechanism behind this selective lethality appears to be correlated with the activity of the enzyme aromatic-L-amino acid decarboxylase (AAAD). The sensitive lung tumor cell lines exhibit abundant AAAD activity, whereas the unaffected cell lines have no measurable activity. nih.govkinetic-constructs.com There is a direct correlation between the level of AAAD activity in these lung tumor lines and the potency of Carbidopa-induced cytotoxicity. nih.gov However, it is important to note that cell death is not solely due to the complete inhibition of AAAD activity or the serotonin (B10506) synthesis pathway. nih.gov

Sublethal concentrations of Carbidopa have also been shown to produce additive cytotoxic effects when combined with etoposide (B1684455) in carcinoid cells and synergistic effects with topotecan (B1662842) in SCLC cells. nih.gov

Table 1: Carbidopa IC50 Values in Sensitive Lung Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
NCI-H727Human Pulmonary Carcinoid29 ± 2
NCI-H146Small Cell Lung Carcinoma12 ± 1
NCI-H209Small Cell Lung Carcinoma22 ± 5

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

In contrast to its effects on certain lung cancer cells, Carbidopa does not inhibit the proliferation of breast cancer (MCF-7) and melanoma (A375) cell lines. nih.govnih.gov In fact, studies have observed that Carbidopa can lead to a significant increase in the viability of MCF-7 cells. nih.gov

Investigations into the metabolic effects of Carbidopa on these cells revealed a significant alteration in tryptophan (Trp) metabolism. nih.govnih.gov Treatment with Carbidopa led to the production of a novel metabolite, identified as indole-3-acetonitrile (B3204565) (IAN). This compound, not typically produced by mammalian cells, was found to promote a concentration-dependent increase in the viability of both MCF-7 and A375 cell lines. nih.gov This suggests that Carbidopa's alteration of tryptophan metabolism in breast cancer and melanoma cells may contribute to its lack of efficacy in reducing their viability. nih.govnih.gov

Carbidopa has been shown to possess immunomodulatory properties by strongly inhibiting T-cell activation and proliferation both in vitro and in vivo. nih.govnih.gov In in vitro studies, Carbidopa blocked the anti-CD3-induced proliferation of CD4+ T-cells in a dose-dependent manner. researchgate.netresearchgate.net This inhibition extends to the early stages of T-cell activation, as evidenced by the blocked expression of the activation markers CD25 and CD69 on both CD4+ and CD8+ T-cells. nih.gov

Furthermore, Carbidopa significantly inhibited the production of the cytokines IFN-γ and IL-17a by activated CD4+ T-cells. researchgate.net These findings indicate that Carbidopa can suppress T-cell mediated responses, suggesting a potential role in modulating immune-related pathologies. nih.gov

Research focused on insulinoma beta-cells has explored the interaction between Carbidopa and the diagnostic imaging agent 6-18F-fluoro-3,4-dihydroxy-l-phenylalanine (18F-FDOPA). In vitro experiments using the murine insulinoma beta-cell line RIN-m5F demonstrated that incubation with Carbidopa (at a concentration of 80 μM) did not significantly affect the cellular accumulation of 18F-FDOPA. nih.govsnmjournals.orgsnmjournals.org This finding is crucial for the clinical use of 18F-FDOPA PET imaging, suggesting that premedication with Carbidopa to reduce peripheral background signal is unlikely to mask the detection of insulinomas by inhibiting tracer uptake in the tumor cells themselves. nih.govsnmjournals.org

In Vivo Animal Model Investigations

Animal models provide a more complex biological system to study the pharmacokinetics and systemic effects of compounds.

In animal studies, Carbidopa's primary role as an inhibitor of peripheral aromatic amino acid decarboxylase (AAAD) has been well-documented. When co-administered with L-DOPA to rats, Carbidopa significantly potentiates the plasma concentrations of L-DOPA. nih.govnih.gov This is because Carbidopa, which does not readily cross the blood-brain barrier, prevents the conversion of L-DOPA to dopamine (B1211576) in peripheral tissues, thereby increasing the amount of L-DOPA available to enter the brain. snmjournals.org

Consequently, this leads to markedly increased levels of L-DOPA in various brain regions, including the cortex, midbrain, brainstem, and cerebellum. nih.gov The administration of L-DOPA/Carbidopa also influences the levels of several other amino acids and related compounds in both plasma and tissues, indicating broader biochemical effects beyond dopamine metabolism. nih.gov For instance, in plasma, concentrations of phosphoserine, citrulline, and phenylalanine increased, while arginine and glutamic acid decreased. nih.gov

Mitigation of Experimental Autoimmune Encephalitis (EAE) in Animal Models

R-(+)-Carbidopa has been investigated for its immunomodulatory effects in preclinical models of multiple sclerosis, specifically the Experimental Autoimmune Encephalitis (EAE) model. researchgate.netplos.org EAE is a widely used animal model that mimics the inflammatory demyelinating characteristics of multiple sclerosis. nih.gov Studies have demonstrated that carbidopa can mitigate the severity of EAE induced by myelin oligodendrocyte glycoprotein (B1211001) peptide fragment 35–55 (MOG-35-55). plos.org

The therapeutic effect of carbidopa in EAE is attributed to its ability to inhibit T-cell activation. researchgate.netplos.org Research has shown that carbidopa administration in animal models of EAE can attenuate T-cell activation and influence microglia to adopt an anti-inflammatory M2 phenotype. researchgate.net In vivo studies have confirmed that carbidopa strongly inhibits T-cell activation, leading to a reduction in the clinical manifestations of EAE. plos.org

Furthermore, detailed immunological analysis of the central nervous system in EAE-afflicted mice treated with carbidopa revealed a decrease in the number of pathogenic CD4+ T cells. plos.org Specifically, there was a notable reduction in the expression of pro-inflammatory cytokines such as IFN-γ and IL-17 by CD4+ T cells in the brain. plos.org

Table 1: Effect of this compound on Pathogenic CD4+ T Cells in EAE Brain
Treatment GroupParameterResultSignificance
CarbidopaFrequency of IFN-γ+ CD4+ T cells (%)~2%P = <0.005
ControlFrequency of IFN-γ+ CD4+ T cells (%)~6%
CarbidopaFrequency of IL-17+ CD4+ T cells (%)~0.5%P = <0.005
ControlFrequency of IL-17+ CD4+ T cells (%)~2%

Research on Collagen-Induced Arthritis in Animal Models

The therapeutic potential of this compound has also been explored in animal models of rheumatoid arthritis, particularly the collagen-induced arthritis (CIA) model. researchgate.netplos.org The CIA model is a well-established preclinical model that shares many pathological and immunological features with human rheumatoid arthritis. nih.govnih.gov

Research has shown that carbidopa treatment can protect joints from damage in collagen-induced autoimmune arthritis. researchgate.net In studies where mice were immunized with bovine type II collagen, those receiving carbidopa in their drinking water exhibited a significant reduction in the clinical score of arthritis development compared to the control group. researchgate.net

The mechanism underlying the beneficial effects of carbidopa in the CIA model is linked to its inhibitory effects on T-cell activation. researchgate.net In vitro analysis of lymph node cells from mice with collagen-induced arthritis demonstrated that carbidopa treatment led to decreased proliferation and altered cytokine production when these cells were challenged with collagen. researchgate.net Histological examination of the articular knee joints of mice in the CIA model revealed that carbidopa supplementation helped in preserving the joint structure compared to the untreated group. researchgate.net

Table 2: Clinical Score of Arthritis in Collagen-Induced Arthritis Model
Day Post-ImmunizationControl Group (Mean Clinical Score)Carbidopa-Treated Group (Mean Clinical Score)
2500
30~2.5~0.5
35~6~1.5
40~8~2

Insulinoma Xenograft Models and MicroPET Imaging

This compound has been evaluated for its role in enhancing the diagnostic imaging of insulinomas using 6-¹⁸F-fluoro-3,4-dihydroxy-l-phenylalanine (¹⁸F-FDOPA) Positron Emission Tomography (PET). nih.govsnmjournals.org In preclinical studies involving insulinoma xenograft models in mice, carbidopa premedication was found to improve the quality of microPET imaging. nih.govsnmjournals.orgresearchgate.net

The research utilized a murine β-cell line, RIN-m5F, to create tumor xenografts in nude mice. nih.govsnmjournals.org While in vitro experiments showed that carbidopa did not significantly affect the cellular accumulation of ¹⁸F-FDOPA in RIN-m5F cells, the in vivo results were markedly different. nih.govsnmjournals.org Insulinoma xenografts in mice pre-treated with carbidopa demonstrated significantly higher uptake of ¹⁸F-FDOPA compared to those in non-treated mice. nih.govsnmjournals.org

This enhanced uptake in the tumor tissue, facilitated by carbidopa, leads to improved visualization of the insulinoma xenografts during small-animal PET scans. nih.govsnmjournals.org The findings from these preclinical studies suggest that carbidopa has the potential to improve the accuracy of ¹⁸F-FDOPA PET for the diagnosis of insulinomas by increasing the tumor-to-background signal ratio. snmjournals.org The xenografts in both treated and untreated mice showed an early increase in ¹⁸F-FDOPA uptake followed by a gradual reduction over time. nih.govsnmjournals.org

Table 3: Standardized Uptake Values (SUV) in Insulinoma Xenografts with and without Carbidopa
Treatment GroupPET Acquisition PhaseMean SUV
No CarbidopaEarly Phase (0-5 min)0.94
No CarbidopaDelayed Phase (15-20 min)0.46
CarbidopaEarly Phase (0-5 min)1.46
CarbidopaDelayed Phase (15-20 min)1.03

Advanced Analytical and Computational Methodologies in Carbidopa Research

Chromatographic and Spectroscopic Techniques for Research Analysis

Chromatographic and spectroscopic methods are fundamental in the research and analysis of R-(+)-Carbidopa, enabling its separation, identification, and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Quantification in Research Preparations

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of Carbidopa (B1219) in research preparations and pharmaceutical formulations. researchgate.netsphinxsai.com Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. researchgate.netinnovareacademics.in

Research studies have developed and validated simple and precise isocratic RP-HPLC methods for the simultaneous determination of Levodopa (B1675098) and Carbidopa. researchgate.netinnovareacademics.in These methods often utilize a C18 column and a mobile phase consisting of a buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netinnovareacademics.insigmaaldrich.com Detection is typically carried out using a UV detector at a wavelength of around 280 nm or 230 nm. researchgate.netsigmaaldrich.com For instance, one method reported retention times of 3.2 and 4.6 minutes for Levodopa and Carbidopa, respectively, using a mobile phase of phosphate buffer (pH 3) and acetonitrile (90:10 v/v). researchgate.net Another study achieved separation with a mobile phase of 0.5 M phosphate buffer and methanol (90:10 v/v). innovareacademics.in

The enantiomeric purity of Carbidopa can also be assessed using HPLC with a chiral mobile phase. nih.govnih.gov A method using a LiChrosper C18 column with an aqueous solution of copper-L-phenylalanine as the mobile phase has been shown to effectively separate the D- and L-enantiomers of Carbidopa, with a separation factor of 2.38. nih.gov Another approach for enantiomeric purity determination involves using a mobile phase containing phenylalanine and copper sulfate (B86663) with a C18 column. nih.gov

Table 1: Exemplary HPLC Methods for Carbidopa Analysis in Research

Parameter Method 1 Method 2 Method 3 (Enantiomeric)
Column C18 CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm LiChrosper C18
Mobile Phase Phosphate buffer (pH 3) : Acetonitrile (90:10 v/v) researchgate.net 20 mM ammonium acetate (B1210297) (pH 4) : Methanol (30:70) sigmaaldrich.com Aqueous copper-L-phenylalanine nih.gov
Flow Rate Not Specified 1 mL/min sigmaaldrich.com Not Specified
Detection UV at 280 nm researchgate.net UV at 230 nm sigmaaldrich.com Not Specified
Retention Time 4.6 min researchgate.net Not Specified Not Specified
Application Quantification in combined dosage form researchgate.net Enantiomeric separation sigmaaldrich.com Enantiomeric separation and determination nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) for Bioanalytical Research

For bioanalytical research involving the quantification of Carbidopa in biological matrices like human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) are the methods of choice due to their high sensitivity and selectivity. future-science.commdpi.com These techniques are crucial for pharmacokinetic studies. future-science.comnih.gov

Several UHPLC-MS/MS methods have been developed for the simultaneous determination of Levodopa and Carbidopa. future-science.commdpi.comnih.gov Sample preparation often involves a straightforward protein precipitation step. future-science.comnih.gov Given that Levodopa and Carbidopa are polar molecules, which can be challenging for reversed-phase chromatography, some methods employ ion-pairing agents like perfluoropentanoic acid (PFPA) to improve chromatographic retention and mitigate matrix effects. nih.gov In other approaches, derivatization with reagents such as fluorescamine (B152294) is used to enhance sensitivity. nih.gov

A validated UHPLC-MS/MS method for quantifying Levodopa, Levodopa methyl ester (LDME), and Carbidopa in human plasma utilized a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode. mdpi.com Another sensitive bioanalytical method by UHPLC-MS/MS was successfully applied to a pharmacokinetic study in healthy volunteers. future-science.comnih.gov The validation of these methods typically adheres to regulatory guidelines and assesses parameters like selectivity, linearity, accuracy, precision, and stability. slideshare.net

Table 2: Key Aspects of (U)HPLC-MS/MS Methods in Carbidopa Bioanalysis

Aspect Description Reference
Technique UHPLC-MS/MS future-science.commdpi.com
Sample Matrix Human Plasma future-science.commdpi.com
Sample Preparation Protein Precipitation future-science.commdpi.com
Chromatographic Challenge High polarity of analytes future-science.comnih.gov
Solutions Ion-pairing agents (e.g., PFPA), Derivatization (e.g., fluorescamine) nih.govnih.gov
Detection Triple quadrupole mass spectrometer with ESI source in MRM mode mdpi.com
Application Pharmacokinetic studies future-science.comnih.gov

Quantitative Colorimetric Sensing Methods for Research Purity and Concentration

Quantitative colorimetric sensing methods offer a simple, inexpensive, and rapid alternative for determining the purity and concentration of Carbidopa in research and pharmaceutical quality control. mdpi.com These methods are based on a selective chemical reaction that produces a colored product, the intensity of which is proportional to the Carbidopa concentration.

One such method involves the condensation reaction between the hydrazine (B178648) group of Carbidopa and an aldehyde, such as indole-3-carbaldehyde (I3A), in an acidified hydroalcoholic solution. mdpi.com This reaction, when conducted at 70 °C for 4 hours, yields a yellow aldazine (B74668) with a maximum absorbance at approximately 415 nm. mdpi.comdntb.gov.ua This assay has demonstrated a sensitivity of about 50 L g⁻¹ and a limit of detection (LOD) of around 0.1 mg L⁻¹. dntb.gov.ua The method shows good reproducibility, with an average relative standard deviation (RSD) of 2–4% within a linear dynamic range of 10 mg L⁻¹ to 50 mg L⁻¹. dntb.gov.ua

Another similar approach uses vanillin (B372448) as the aldehyde, which reacts with Carbidopa to form 4-hydroxy-3-methoxybenzaldazine, a yellow product. nih.govresearchgate.net This reaction's color development is selective for Carbidopa, even in the presence of Levodopa. nih.gov A different colorimetric method utilizes the oxidative coupling reaction of Carbidopa with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent like cerium(IV) or iron(III), producing a colored species with a maximum absorbance at 474 nm. uomustansiriyah.edu.iq

Table 3: Comparison of Colorimetric Methods for Carbidopa Quantification

Reagent Reaction Product λmax Key Findings Reference
Indole-3-carbaldehyde (I3A) Yellow aldazine ~415 nm Sensitivity: ~50 L g⁻¹, LOD: ~0.1 mg L⁻¹, Good for quality control. mdpi.comdntb.gov.ua
Vanillin 4-hydroxy-3-methoxybenzaldazine ~420 nm Selective for Carbidopa in the presence of Levodopa. nih.govresearchgate.net
MBTH with Ce(IV) or Fe(III) Colored species 474 nm Linear correlation in the range of 1-8 µg/ml. uomustansiriyah.edu.iq

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods provide profound insights into the molecular properties of this compound, complementing experimental findings. These approaches can elucidate conformational preferences and electronic structures that are difficult to study through experimental means alone.

Density Functional Theory (DFT) for Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the conformational and electronic structure of Carbidopa. iorst.netchemicalpapers.com DFT calculations, often at levels like B3LYP/6-311++G**, are employed to perform tight geometry optimization and locate the global minimum energy structure on the potential energy surface (PES). worldscientific.comresearchgate.netresearchgate.net

DFT studies have revealed that the Carbidopa molecule has a shallow PES with several local minima in a small energy range, indicating significant conformational flexibility. worldscientific.comresearchgate.netresearchgate.net Annealing calculations combined with DFT have been used to explore the conformational space and identify the most stable conformers. iorst.net These calculations provide detailed structural data, including bond lengths, bond angles, and torsion angles. iorst.net

Furthermore, DFT is used to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. iorst.netmdpi.com The HOMO-LUMO energy gap is an important parameter that influences the molecule's bioactivity. mdpi.com Analysis of the electronic absorption spectra through Time-Dependent DFT (TD-DFT) has shown that the primary transitions in Carbidopa involve a significant charge transfer from the catechol moiety to the amino acid side chain. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Preferences

Molecular Dynamics (MD) simulations are utilized to explore the conformational preferences of Carbidopa in a dynamic environment, often in explicit water to mimic physiological conditions. researchgate.netresearchgate.net Given the flexible nature of Carbidopa's amino acid side chain and the presence of multiple low-energy conformers, MD simulations are essential for a thorough conformational search. researchgate.net

DFT-based MD simulations, where the forces are calculated using DFT, provide a high-accuracy description of the molecule's dynamics. worldscientific.comresearchgate.netresearchgate.net Studies have performed MD simulations for tens of picoseconds to analyze the complete trajectory, offering insights into the molecule's conformational flexibility and the interconversion between different conformers. worldscientific.comresearchgate.netresearchgate.net These simulations confirm the stability of certain conformations and can reveal how the molecule behaves over time, which is crucial for understanding its interaction with biological targets like enzymes. mdpi.comnih.gov The analysis of MD trajectories can include parameters like root-mean-square deviation (RMSD) and radius of gyration to understand the stability and compactness of different conformations. nih.govmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM) has been instrumental in analyzing the electron density distribution of Carbidopa. This method allows for a detailed topological analysis of the electron density, providing insights into the nature of atomic interactions within the molecule. worldscientific.comresearchgate.net

Researchers have employed QTAIM to compare the quantum chemical topology features of the electron density distribution in Carbidopa and L-dopa. worldscientific.comresearchgate.net This comparative analysis helps in understanding the subtle electronic differences that contribute to Carbidopa's inhibitory activity. The theory identifies and characterizes atomic interactions based on the gradient vector field of the charge density (ρ) and the properties of its Laplacian (∇²ρ(r)). researchgate.net These analyses are crucial for understanding the stability and reactivity of the molecule.

Table 1: Key QTAIM Parameters for Covalent Bond Analysis in this compound

ParameterDescriptionSignificance in Carbidopa Research
Electron Density at Bond Critical Point (ρ(r_c))Indicates the strength of the chemical bond.Higher values suggest stronger, more covalent-like bonds within the Carbidopa molecule.
Laplacian of Electron Density (∇²ρ(r_c))Determines whether charge is locally concentrated (∇²ρ(r_c) < 0) or depleted (∇²ρ(r_c) > 0).Negative values are characteristic of covalent bonds, helping to map the covalent framework of Carbidopa.
Ellipticity (ε)Measures the anisotropy of electron density at the bond critical point; indicates the π-character of a bond.Provides insight into the delocalization of electrons in the aromatic ring of Carbidopa.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study the bonding characteristics of Carbidopa. worldscientific.comresearchgate.net NBO analysis provides a localized, intuitive picture of the bonding and electronic interactions within a molecule, complementing the delocalized view from molecular orbital theory. uni-rostock.de

Studies have utilized NBO analysis to investigate donor-acceptor interactions, which are crucial for understanding the molecule's stability and reactivity. nih.gov This analysis reveals detailed information about bonding characteristics and interactions across the molecular framework. researchgate.net By transforming the complex, many-electron wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, NBO provides a chemist-friendly description of the electronic structure. uni-rostock.de For instance, NBO analysis has been applied to understand the delocalization of electron density and the effects of protonation/deprotonation on the molecular framework. nih.gov

Table 2: NBO Analysis Findings for this compound

NBO FindingDescriptionImplication for Carbidopa's Activity
Hybridization of Atomic OrbitalsDetermines the geometry and nature of the covalent bonds.Reveals the sp² and sp³ character of atoms in the ring and side chain, influencing the overall shape and fit into the DDC active site.
Donor-Acceptor Interactions (Hyperconjugation)Quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.These interactions are key to understanding the intramolecular charge transfer and the overall electronic stability of Carbidopa.
Natural Atomic ChargesProvides a more chemically intuitive picture of the charge distribution compared to other methods.Helps in identifying the most electropositive and electronegative sites, which are important for intermolecular interactions with DDC.

In Silico Molecular Docking Studies with DDC

In silico molecular docking is a computational technique extensively used to predict the binding mode and affinity of a ligand, such as Carbidopa, to its protein target, DDC. mdpi.compharmainfo.in These studies are fundamental in rational drug design and for understanding the mechanism of inhibition at a molecular level. openmedicinalchemistryjournal.com

Molecular docking simulations have been performed to investigate the interactions between Carbidopa and the active site of DDC. pharmainfo.in These studies have helped to identify key amino acid residues in the DDC active site that interact with Carbidopa, such as Lys-303 and His-302. pharmainfo.in The binding energy values obtained from docking software like GOLD can be used to compare the affinity of different Carbidopa analogs for DDC. pharmainfo.inresearchgate.net This information is invaluable for designing more potent inhibitors. For example, a study reported a carbidopa analogue with a higher affinity and better interaction with DDC than carbidopa itself. pharmainfo.in

Table 3: Key Interactions of this compound in the DDC Active Site from Molecular Docking

Interacting Residue in DDCType of InteractionSignificance
Lys-303Hydrogen Bond, Covalent Bond (Schiff base)Crucial for the irreversible inhibition of DDC by forming a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor.
His-302Hydrogen BondContributes to the binding affinity and proper orientation of Carbidopa within the active site. pharmainfo.in
Aromatic Residues (e.g., Phe, Tyr)π-π StackingStabilizes the binding of the catechol ring of Carbidopa.

Virtual Screening Protocols for Identifying Novel DDC Inhibitors

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comopenmedicinalchemistryjournal.com This method has been successfully applied to identify novel inhibitors of DDC.

A notable virtual screening protocol was developed based on the crystal structure of the DDC-carbidopa complex. openbiochemistryjournal.comnih.govnih.gov This protocol integrated pharmacophore searches and molecular docking to filter the ZINC database, a large commercially available compound library. nih.gov This approach led to the identification of several novel, competitive DDC inhibitors with K_i values in the low micromolar range. openbiochemistryjournal.comnih.govnih.gov Importantly, some of these newly identified inhibitors lacked the hydrazine group present in Carbidopa, which is associated with non-selective binding and side effects. nih.govnih.gov This highlights the power of virtual screening to identify more selective drug candidates.

Table 4: Steps in a Typical Virtual Screening Protocol for DDC Inhibitors

StepDescriptionPurpose
Target PreparationObtaining and preparing the 3D structure of DDC, often from the Protein Data Bank (PDB). researchgate.netTo have a high-quality model of the target protein for docking.
Ligand Database PreparationAcquiring and preparing a large library of small molecules in a suitable format for docking.To have a diverse set of compounds to screen against the target.
Pharmacophore ModelingCreating a model of the essential steric and electronic features required for a molecule to bind to the DDC active site.To rapidly filter out molecules that do not have the necessary features for binding.
Molecular DockingDocking the filtered library of compounds into the DDC active site.To predict the binding mode and estimate the binding affinity of each compound.
Post-docking Analysis and Hit SelectionAnalyzing the docking results and selecting the most promising compounds for further experimental testing.To identify a smaller, more manageable set of potential inhibitors for in vitro validation.

Design and Development of Carbidopa Analogs and Derivatives

In Silico Design of Novel DDC Inhibitors

Computational, or in silico, methods have become a cornerstone in the rational design of new DDC inhibitors, allowing for the efficient screening and evaluation of novel molecular structures. These approaches leverage the known three-dimensional structure of the DDC enzyme, particularly in its complex with Carbidopa (B1219), to predict the potential of new compounds. nih.gov

The design of novel Carbidopa analogs is heavily guided by structure-activity relationship (SAR) principles, which seek to understand how specific chemical features of a molecule relate to its biological activity. In several computational studies, new analogs of Carbidopa were designed using software tools to satisfy criteria such as Lipinski's rule of five, which helps predict the druglikeness of a chemical compound. pharmainfo.inresearchgate.net

The fundamental approach involves using Carbidopa as the lead moiety and systematically modifying its structure to enhance its interaction with the DDC enzyme. pharmainfo.in Research has explored creating analogs with the goal of achieving higher binding affinity than the parent compound. pharmainfo.in For instance, preliminary SAR studies on 5-methyl phenanthridium derivatives, a different class of DDC inhibitors, indicated that their inhibitory potential was correlated with the π-electron densities on the C=N double bond of the iminium cation. researchgate.net Additionally, the presence of a hydroxyl group was suggested to contribute to the formation of a hydrogen bond between the inhibitor and the DDC enzyme, enhancing its activity. researchgate.net

Molecular docking is a primary computational technique used to evaluate the interaction between potential inhibitors and the DDC enzyme. pharmainfo.in Software such as GOLD (Genetic Optimization for Ligand Docking) employs genetic algorithms to explore various conformations of the ligand within the enzyme's active site, ranking them based on a scoring function that estimates binding energy. pharmainfo.in

In one such in silico study, eight new analogs of Carbidopa were designed and docked with the DDC enzyme (PDB ID: 1JS3). pharmainfo.inresearchgate.net The results were analyzed based on binding energy and hydrogen bond formation and compared against Carbidopa itself. pharmainfo.in The study found that several analogs, notably Ligand 8 ((S)-3-(3,4-dihydroxyphenyl)-2-(hydroxyamino)-2-methylpropanoic acid), exhibited a higher predicted affinity and better interaction with DDC than Carbidopa. pharmainfo.inresearchgate.net The binding interactions with key amino acid residues in the active site, such as LYS 303 and HIS 302, were visualized to confirm the docking results. pharmainfo.in

LigandFitness Score (Goldscore)
Carbidopa (Reference) 27.69
Ligand 8Higher than Carbidopa
Ligand 5Higher than Carbidopa
Ligand 7Higher than Carbidopa
Ligand 6Higher than Carbidopa
Ligand 3Higher than Carbidopa
Ligand 1Partially Higher than Carbidopa
Ligand 2Partially Higher than Carbidopa
Ligand 4Lesser than Carbidopa

Table based on findings from a comparative docking study of Carbidopa analogs. pharmainfo.in

Another study virtually screened tetrahydro-β-carboline and carbazole (B46965) derivatives and found ligands with higher binding affinities to the DDC receptor (SP glide gscores of –6.758, –5.212, and –6.271 kcal/mol) compared to Carbidopa (–4.502 kcal/mol). wu.ac.th

Prodrug Strategies: Foscarbidopa

A significant advancement in optimizing Carbidopa delivery is the development of Foscarbidopa, a water-soluble prodrug. nih.govneurologylive.com A prodrug is an inactive medication that is metabolized in the body into its active form. wikipedia.org

Foscarbidopa is chemically described as Carbidopa with a phosphonooxy group replacing the hydroxyl group at the 4' position. nih.gov This structural modification makes it suitable for continuous subcutaneous infusion, a delivery method that aims to maintain steady plasma concentrations of the drug and overcome issues related to oral administration. neurologylive.com Foscarbidopa itself is an aromatic amino acid decarboxylation inhibitor; it is converted by alkaline phosphatase enzymes in the body to the pharmacologically active Carbidopa. wikipedia.orgdrugs.com It is co-formulated with Foslevodopa, a prodrug of Levodopa (B1675098), for the treatment of motor fluctuations in advanced Parkinson's disease. wikipedia.orgdrugs.com

CompoundChemical FormulaMolar MassRelationship
R-(+)-Carbidopa C₁₀H₁₄N₂O₄226.23 g/mol Active DDC Inhibitor nih.gov
Foscarbidopa C₁₀H₁₅N₂O₇P306.21 g/mol Prodrug of Carbidopa nih.govwikipedia.org

Broader Pharmacological and Biochemical Research Aspects

Carbidopa (B1219) as an Activator of Aryl Hydrocarbon Receptor (AhR)

Recent research has unveiled a novel mechanism of action for R-(+)-Carbidopa, identifying it as an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. researchgate.netportlandpress.com This activity is independent of its well-established role as an inhibitor of DOPA decarboxylase. researchgate.net Studies have demonstrated that Carbidopa can potentiate AhR signaling, leading to the increased expression of AhR target genes such as CYP1A1, CYP1A2, and CYP1B1 in various cancer cell lines. portlandpress.com The activation of AhR by Carbidopa is confirmed by its ability to promote the nuclear localization of the AhR protein and by the fact that AhR antagonists can block these effects. portlandpress.comresearchgate.net This discovery provides a plausible explanation for epidemiological observations of decreased cancer incidence in Parkinson's disease patients and suggests that Carbidopa's therapeutic potential may extend beyond neurology. researchgate.netportlandpress.com

One of the significant downstream effects of Carbidopa's AhR agonism is the suppression of Indoleamine-2,3-dioxygenase 1 (IDO1) expression. dntb.gov.uanih.gov IDO1 is an immunomodulatory enzyme that catabolizes tryptophan and is often overexpressed by cancer cells to create an immunosuppressive microenvironment, thereby evading immune attack. dntb.gov.uanih.govnih.gov Research focused on pancreatic ductal adenocarcinoma (PDAC), where IDO1 is frequently upregulated, shows that Carbidopa inhibits both baseline and interferon-gamma-induced IDO1 expression in a dose- and time-dependent manner. nih.gov

The mechanism for this suppression is twofold: AhR acts directly as a transcription factor and also indirectly interferes with the JAK/STAT signaling pathway, which is a key regulator of IDO1 expression. dntb.gov.uanih.gov By activating AhR, Carbidopa can attenuate tumor growth in preclinical models, an effect at least partially mediated by its suppression of IDO1. nih.govnih.gov This suggests that targeting IDO1 in cancer cells, in addition to immune cells, could be a valuable therapeutic strategy. dntb.gov.uanih.gov

The anticancer effects of this compound appear to extend beyond direct cytotoxicity, focusing instead on the modulation of critical cellular signaling pathways. researchgate.net Its role as an AhR agonist opens up applications for cancers where this receptor plays a key regulatory role. researchgate.netportlandpress.com For instance, in estrogen receptor-positive (ER-positive) breast cancer cells, Carbidopa treatment leads to decreased proliferation and migration. researchgate.net Mechanistically, the activation of AhR by Carbidopa promotes the proteasomal degradation of ERα, a key driver of this breast cancer subtype. ttuhsc.edu Similarly, in prostate cancer models, Carbidopa has been shown to induce apoptosis and inhibit tumor growth through AHR-mediated pathways. researchgate.net

These findings highlight that Carbidopa's anticancer activity is not a general cytotoxic effect but is specific to cancer types dependent on pathways that are influenced by AhR activation. researchgate.netresearchgate.net This potential to be repurposed as a targeted therapy for pancreatic, breast, and prostate cancers is a significant area of ongoing research. researchgate.netresearchgate.netttuhsc.edu

Immunomodulatory Research of Carbidopa

Beyond its applications in cancer, Carbidopa has demonstrated significant immunomodulatory properties, particularly in the context of T-cell function and autoimmune responses. nih.govnih.govplos.org These effects appear to be distinct from its inhibition of peripheral dopamine (B1211576) production, pointing toward novel mechanisms of action within the immune system. nih.gov

T-cells express the enzymatic machinery, including DOPA decarboxylase (DDC), to produce dopamine and serotonin (B10506), which are known to influence T-cell responses. nih.govresearchgate.net While Carbidopa is a known inhibitor of DDC, its inhibitory effect on T-cell activation could not be reversed by the addition of exogenous serotonin or dopamine to cell cultures. nih.govresearchgate.net In experiments, anti-CD3-stimulated T-cell proliferation was suppressed by approximately 75% in the presence of Carbidopa, and this inhibition persisted even when serotonin and dopamine were added back to the cultures. researchgate.net This key finding suggests that Carbidopa's immunomodulatory effects are not simply a result of depleting these specific neurotransmitters. nih.gov Instead, it points to the existence of a novel, as-yet-unidentified molecular target for Carbidopa that plays a crucial role in the early events of T-cell activation. nih.govresearchgate.net

Comparative Research on Enzyme Decarboxylation Mechanisms of Related Amino Acids

The primary and most well-understood mechanism of this compound is the inhibition of the pyridoxal-5'-phosphate (PLP)-dependent enzyme, aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). patsnap.comnih.govdrugbank.com This enzyme is not specific to a single substrate and is responsible for the final step in the biosynthesis of several key monoamine neurotransmitters. drugbank.comnih.gov

AADC catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (levodopa) to dopamine. nih.govmdpi.com It also catalyzes the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. nih.govdrugbank.com When levodopa (B1675098) is administered for Parkinson's disease, a significant portion is converted to dopamine in peripheral tissues before it can reach the brain. patsnap.comnih.gov This peripheral conversion leads to side effects and reduces the drug's efficacy. patsnap.com Carbidopa, which does not cross the blood-brain barrier, selectively inhibits peripheral AADC. nih.govdrugbank.com This action prevents the premature decarboxylation of levodopa, increasing its bioavailability for transport to the central nervous system where it can be converted to dopamine. patsnap.comdrugbank.com Similarly, Carbidopa also inhibits the peripheral decarboxylation of oxitriptan (5-HTP) to serotonin. nih.gov

The mechanism of inhibition involves Carbidopa's hydrazine (B178648) group, which forms an irreversible complex with the PLP cofactor, effectively deactivating the AADC enzyme. researchgate.net This PLP depletion is the basis for its potent inhibitory action on the decarboxylation of multiple aromatic amino acids. researchgate.net

Research Findings Summary

Research AreaKey FindingCell/Model SystemReference(s)
AhR Activation Carbidopa acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), inducing target genes like CYP1A1.Pancreatic and liver cancer cells (BxPC-3, Capan-2) researchgate.netportlandpress.com
IDO1 Suppression Carbidopa inhibits IDO1 expression in cancer cells via AhR activation, interfering with the JAK/STAT pathway.Pancreatic ductal adenocarcinoma (PDAC) cells; athymic nude mice dntb.gov.uanih.govnih.gov
Cancer Research Carbidopa promotes proteasomal degradation of Estrogen Receptor α (ERα) in an AhR-dependent manner.ER-positive breast cancer cells (MCF-7) researchgate.netttuhsc.edu
Immunomodulation Carbidopa strongly inhibits T-cell activation and proliferation in vitro and in vivo.Murine T-cells nih.govnih.gov
Autoimmunity Carbidopa mitigates disease in animal models of experimental autoimmune encephalitis (EAE) and arthritis.Mouse models plos.orgresearchgate.net
T-Cell Signaling Inhibition of T-cell proliferation by Carbidopa is not reversed by adding exogenous serotonin or dopamine.Anti-CD3 stimulated T-cells nih.govresearchgate.net

Q & A

Q. What are the primary mechanisms of R-(+)-Carbidopa in enhancing central dopamine availability, and how is this experimentally validated?

this compound acts as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, preventing premature conversion of levodopa to dopamine in systemic circulation, thereby increasing its bioavailability to cross the blood-brain barrier. Methodologically, this is validated using rodent models with unilateral 6-hydroxydopamine (6-OHDA) lesions, where rotational behavior post-L-DOPA/carbidopa administration quantifies central dopaminergic efficacy . HPLC analysis of brain tissue and serum L-DOPA/dopamine levels further confirms central uptake .

Q. How is this compound integrated into experimental designs for Parkinson’s disease (PD) research?

Standard protocols involve daily co-administration of L-DOPA and carbidopa (e.g., 5 mg/kg and 1.25 mg/kg, respectively) in PD mouse models (e.g., MPTP- or 6-OHDA-lesioned mice). Behavioral tests like the Abnormal Involuntary Movements (AIM) scale, locomotor assays, and PET imaging are conducted to assess motor recovery and dyskinesia. Tissue analyses (HPLC, FSCV) post-euthanasia quantify striatal dopamine levels .

Q. What are the key methodological considerations for assessing carbidopa’s pharmacokinetic interactions with other drugs?

Co-administration with monoamine oxidase inhibitors (e.g., MDL72145) requires staggered dosing to avoid additive peripheral decarboxylase inhibition. Pharmacokinetic studies measure serum L-DOPA half-life and peak concentrations via timed blood sampling. For example, carbidopa withdrawal in AAV2-hAADC gene therapy models revealed a 53–87% reduction in L-DOPA-induced rotational behavior, highlighting its dependency on sustained AADC inhibition .

Advanced Research Questions

Q. How can contradictory findings on carbidopa’s role in PET imaging (e.g., 18F-FDOPA uptake) be reconciled?

Carbidopa’s inhibition of peripheral AADC improves tumor-to-background contrast in pancreatic neuroendocrine tumors by reducing normal tissue uptake. However, its efficacy varies across patient cohorts (e.g., poor delineation in congenital hyperinsulinism). Methodological solutions include optimizing carbidopa dosing (e.g., 200 mg vs. 150 mg) and adjusting PET acquisition timing relative to tracer injection . Contradictions may arise from differences in AADC expression or vesicular monoamine transporter density across tissues .

Q. What experimental strategies address carbidopa’s immunomodulatory effects in autoimmune models?

In vivo studies using C57BL/6J mice with T cell-mediated autoimmunity (e.g., experimental autoimmune encephalomyelitis) demonstrate carbidopa’s suppression of T cell activation via IL-2 pathway inhibition. Flow cytometry of splenic T cells and cytokine profiling (ELISA) are critical. Confounding factors like strain-specific AADC activity or gut microbiota interactions require controlled breeding and gnotobiotic models .

Q. How does carbidopa influence bone metabolism in PD models, and what methodologies quantify this effect?

Carbidopa may reduce serotonin synthesis by inhibiting 5-HTP decarboxylation, indirectly increasing bone formation. Dual-energy X-ray absorptiometry (DEXA) measures bone mineral density (BMD) in PD mice, while micro-CT quantifies trabecular architecture. Serotonin levels in serum and gut are assessed via LC-MS/MS, with controls for dietary tryptophan intake .

Q. What are the challenges in designing crossover trials to evaluate carbidopa’s hemodynamic effects in dysautonomia?

Phase II trials (e.g., 300 mg vs. 600 mg carbidopa in familial dysautonomia) use double-blind, randomized crossover designs with washout periods to mitigate carryover effects. Outcomes include 24-hour BP variability metrics and plasma norepinephrine LC-MS/MS quantification. Challenges include managing orthostatic hypotension risks and standardizing hydration/nutrition protocols across treatment phases .

Q. How do researchers isolate carbidopa’s effects in gene therapy models (e.g., AAV2-hAADC)?

Acute carbidopa withdrawal (e.g., Day 8 in a 9-day L-DOPA regimen) in AAV2-hAADC rats distinguishes central vs. peripheral AADC activity. Behavioral assays (rotational counts) and serum L-DOPA LC-MS/MS pharmacokinetics are paired with immunohistochemistry to validate striatal AADC expression. Reintroducing carbidopa controls for peripheral enzymatic “noise” .

Methodological Resources

  • Animal Models : Use 6-OHDA-lesioned rodents for PD motor studies ; RIN-m5F xenografts for insulinoma imaging .
  • Analytical Techniques : HPLC for neurotransmitter quantification , LC-MS/MS for pharmacokinetics , and micro-CT for bone morphology .
  • Imaging Protocols : 18F-FDOPA PET with carbidopa premedication (200 mg, 1 hour pre-scan) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-(+)-Carbidopa
Reactant of Route 2
R-(+)-Carbidopa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.